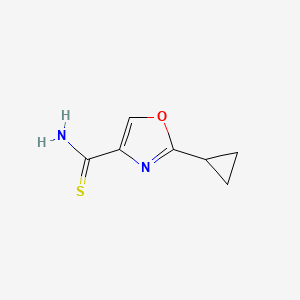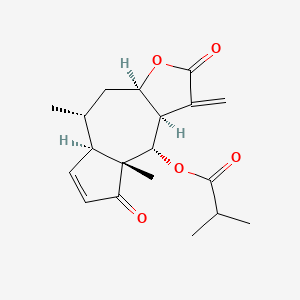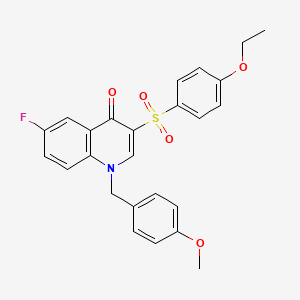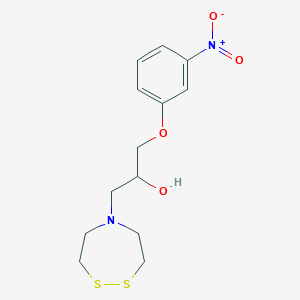
(2R)-2-(3,4-Difluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3,4-Difluorophenyl)propan-1-amine is a chiral amine that has gained attention in recent years due to its potential use as a pharmaceutical intermediate. This compound has been found to exhibit various biological activities, including antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of (2R)-2-(3,4-Difluorophenyl)propan-1-amine is not fully understood. However, it has been proposed that the compound may inhibit the activity of enzymes involved in viral replication and bacterial cell wall synthesis. Additionally, this compound may induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of influenza virus and Staphylococcus aureus. Additionally, this compound has been found to induce apoptosis in breast cancer cells. However, further studies are needed to fully understand the effects of this compound on biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-2-(3,4-Difluorophenyl)propan-1-amine in lab experiments is its high enantiomeric purity, which allows for more accurate and reproducible results. Additionally, the compound has been shown to exhibit various biological activities, making it a promising candidate for further research. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several potential future directions for the study of (2R)-2-(3,4-Difluorophenyl)propan-1-amine. One area of interest is the development of new synthetic routes to improve the yield and enantiomeric purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biological systems. Another potential direction is the investigation of the compound's potential use in combination therapy for the treatment of various diseases. Finally, the development of new analogs of this compound may lead to the discovery of new pharmaceuticals with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of (2R)-2-(3,4-Difluorophenyl)propan-1-amine involves the reaction of (R)-2-chloro-1-phenylethan-1-ol with 3,4-difluoroaniline in the presence of a base. The resulting product is then purified through crystallization or chromatography. This synthesis method has been optimized to produce high yields of this compound with high enantiomeric purity.
Scientific Research Applications
(2R)-2-(3,4-Difluorophenyl)propan-1-amine has been widely studied for its potential use as a pharmaceutical intermediate. It has been found to exhibit antiviral activity against the influenza virus and antibacterial activity against Staphylococcus aureus. Additionally, this compound has been investigated for its anticancer properties, specifically in the treatment of breast cancer.
properties
IUPAC Name |
(2R)-2-(3,4-difluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRMFVYVHCPFET-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiomorpholin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2553851.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)




![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2553862.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)
![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)
